molecular formula C21H20N2O4S B2455209 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946238-38-6

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2455209
CAS No.: 946238-38-6
M. Wt: 396.46
InChI Key: ONUDAWWQVAXLFU-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl-oxoethylthio group: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various cellular responses. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one
  • 1-(4-methoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one
  • 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazine

Uniqueness

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is unique due to the presence of both ethoxyphenyl and methoxyphenyl-oxoethylthio groups. These functional groups can impart distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-18-10-6-16(7-11-18)23-13-12-22-20(21(23)25)28-14-19(24)15-4-8-17(26-2)9-5-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUDAWWQVAXLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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